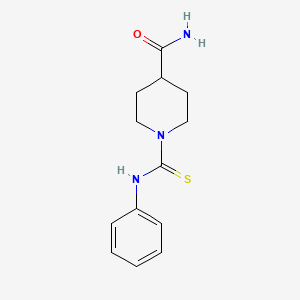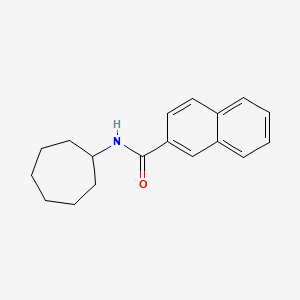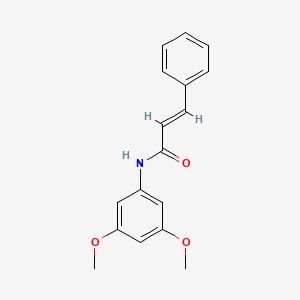![molecular formula C26H21FN4O3 B5711891 2-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(1-phenyl-1H-pyrazol-4-yl)methoxy]phenol](/img/structure/B5711891.png)
2-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(1-phenyl-1H-pyrazol-4-yl)methoxy]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(1-phenyl-1H-pyrazol-4-yl)methoxy]phenol is a synthetic organic compound known for its unique structural properties and potential applications across various fields. The compound comprises a phenolic core with pyrazole and fluoro-substituted phenoxy moieties, making it a point of interest for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(1-phenyl-1H-pyrazol-4-yl)methoxy]phenol involves multiple steps Initially, a pyrazole core is formed through cyclization reactions involving hydrazines and β-diketones under acidic or basic conditions
Industrial Production Methods
In an industrial setting, these syntheses are scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. High-purity reagents, catalytic systems, and controlled reaction environments are employed to achieve high yields and purity of the desired compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenolic OH group can undergo oxidation to form corresponding quinones under mild conditions using oxidizing agents like PCC or Jones reagent.
Reduction: The pyrazole moiety can be selectively reduced to hydropyrazoles using catalytic hydrogenation.
Substitution: The fluoro-substituted phenoxy group undergoes nucleophilic aromatic substitution, especially in the presence of strong nucleophiles like amines or thiolates.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent.
Reduction: Catalytic hydrogenation (H₂/Pd-C).
Substitution: Amines, thiolates, strong bases.
Major Products Formed
Quinones, hydropyrazoles, substituted phenoxy derivatives.
Scientific Research Applications
This compound exhibits versatile applications in:
Chemistry: As a scaffold for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Potential roles as enzyme inhibitors or ligands for biomolecular interactions.
Medicine: Potential as a therapeutic agent due to its phenolic and pyrazolic components.
Industry: Utilized in materials science for developing advanced materials due to its unique structural properties.
Mechanism of Action
The compound likely exerts its effects through several pathways:
Molecular Targets: Enzyme active sites, receptor binding.
Pathways Involved: Inhibiting specific enzymes or binding to receptors, which may alter biochemical pathways.
Comparison with Similar Compounds
Compared to similar compounds like 2-[4-(4-chlorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(1-phenyl-1H-pyrazol-4-yl)methoxy]phenol, the fluorine atom confers unique electronic properties, potentially altering binding affinities and reactivity.
Similar Compounds
2-[4-(4-chlorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(1-phenyl-1H-pyrazol-4-yl)methoxy]phenol
2-[4-(4-bromophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(1-phenyl-1H-pyrazol-4-yl)methoxy]phenol
2-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(1-phenyl-1H-pyrazol-4-yl)methoxy]phenol stands out due to the unique effects of the fluorine substituent on its chemical and biological behavior.
Properties
IUPAC Name |
2-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(1-phenylpyrazol-4-yl)methoxy]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN4O3/c1-17-26(34-21-9-7-19(27)8-10-21)25(30-29-17)23-12-11-22(13-24(23)32)33-16-18-14-28-31(15-18)20-5-3-2-4-6-20/h2-15,32H,16H2,1H3,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSHBBZBRUAXOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=C(C=C(C=C2)OCC3=CN(N=C3)C4=CC=CC=C4)O)OC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
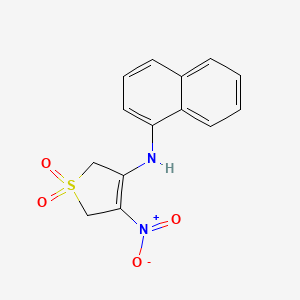
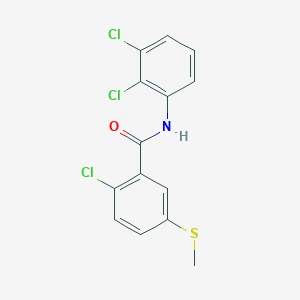
![2-[(2-fluorobenzoyl)amino]-5-isopropyl-3-thiophenecarboxamide](/img/structure/B5711821.png)
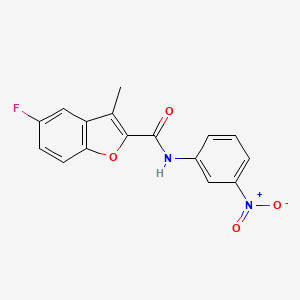
![3-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5711829.png)
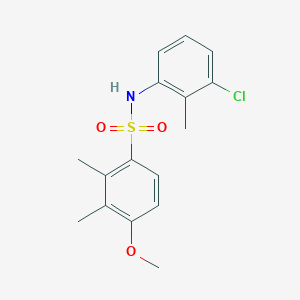

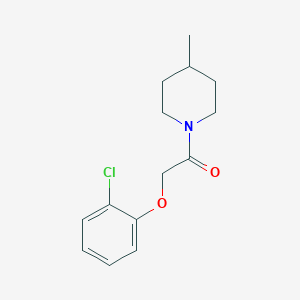
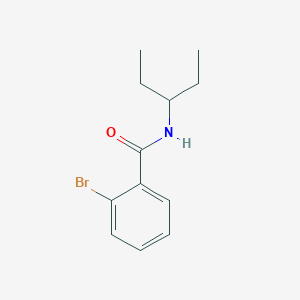
![2-[(4-bromobenzyl)thio]-N-cyclohexylacetamide](/img/structure/B5711857.png)
